molecular formula C9H6BrFN2O B13588407 3-(3-Bromo-2-fluorophenyl)isoxazol-5-amine

3-(3-Bromo-2-fluorophenyl)isoxazol-5-amine

Cat. No.: B13588407
M. Wt: 257.06 g/mol
InChI Key: IAHRPCYNKYVOIW-UHFFFAOYSA-N
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Description

3-(3-bromo-2-fluorophenyl)-1,2-oxazol-5-amine is an organic compound that belongs to the class of oxazoles. This compound is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to an oxazole ring. The unique combination of these functional groups makes this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromo-2-fluorophenyl)-1,2-oxazol-5-amine typically involves the reaction of 3-bromo-2-fluoroaniline with glyoxylic acid in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromo-2-fluorophenyl)-1,2-oxazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted oxazole derivatives.

    Oxidation Reactions: Formation of oxazole-5-carboxylic acid derivatives.

    Reduction Reactions: Formation of 3-(3-bromo-2-fluorophenyl)-1,2-oxazol-5-amine derivatives.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

3-(3-bromo-2-fluorophenyl)-1,2-oxazol-5-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-bromo-2-fluorophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-bromo-2-fluorophenyl)-1,2-oxazol-5-amine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, combined with the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H6BrFN2O

Molecular Weight

257.06 g/mol

IUPAC Name

3-(3-bromo-2-fluorophenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C9H6BrFN2O/c10-6-3-1-2-5(9(6)11)7-4-8(12)14-13-7/h1-4H,12H2

InChI Key

IAHRPCYNKYVOIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)C2=NOC(=C2)N

Origin of Product

United States

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